![molecular formula C10H17NO B13177678 2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol](/img/structure/B13177678.png)
2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol
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Overview
Description
2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol typically involves a (3 + 2) annulation reaction. This process combines cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the efficient synthesis of both reaction partners (cyclopropenes and aminocyclopropanes) suggests that scalable production is feasible using the aforementioned synthetic routes .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents are used to remove oxygen functionalities or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or amines.
Scientific Research Applications
2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol has several scientific research applications:
Chemistry: It serves as a valuable building block for synthesizing complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Its high ring strain and reactivity make it useful in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for 2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, such as altering neurotransmitter levels or inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Crispatene: A natural product with a similar bicyclic structure, known for its bioactivity.
Cycloeudesmol: Another natural product with a bicyclic structure, exhibiting potent biological activities.
Laurinterol: A marine-derived compound with a bicyclic structure, known for its bioactivity.
Uniqueness
2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol is unique due to its specific aminomethyl and cyclopropyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications .
Biological Activity
2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol is a bicyclic organic compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol. Its unique structure, characterized by a bicyclo[3.1.0]hexane framework, positions it as a promising candidate in medicinal chemistry, particularly for neuroactive and anticancer applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on recent research findings.
Structural Overview
The compound features:
- A bicyclo[3.1.0]hexane core.
- An aminomethyl substituent that enhances its interaction with biological targets.
This structural configuration is essential for its biological properties, influencing its binding affinity to various receptors and enzymes.
Research indicates that this compound interacts with specific molecular targets, modulating biological pathways relevant to neurotransmitter levels and cancer cell proliferation. The compound's mechanism likely involves:
- Receptor Binding : It may act on neurotransmitter receptors, altering signaling pathways that affect mood and cognition.
- Anticancer Properties : Preliminary studies suggest it inhibits cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies
Several studies have explored the biological activity of this compound:
- Neuroactivity : A study demonstrated that derivatives of bicyclo[3.1.0]hexane can modulate adenosine A3 receptor activity, which is implicated in neuroprotection and anti-inflammatory responses .
- Anticancer Efficacy : In vitro assays showed that the compound significantly reduced the viability of glioma cells by inducing cell death pathways while sparing normal astrocytes from toxicity . This selectivity is crucial for developing safer anticancer therapies.
- Binding Affinity Studies : Research has quantitatively assessed the binding affinity of this compound to various receptors, revealing moderate affinities that suggest potential for drug development .
Comparative Analysis
To further understand its biological activity, here is a comparison with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Bicyclic with aminomethyl group | Potential neuroactive and anticancer properties |
Bicyclo[3.1.0]hexane | Basic bicyclic structure | Varies widely based on substituents |
Cyclopropylamine | Contains cyclopropyl group | Known for various pharmacological effects |
Synthesis and Scalability
The synthesis of this compound typically involves a (3 + 2) annulation reaction using cyclopropenes and aminocyclopropanes under specific catalytic conditions (e.g., blue LED irradiation). This method has shown good yields across various derivatives, indicating potential for industrial scalability .
Properties
Molecular Formula |
C10H17NO |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
2-[1-(aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol |
InChI |
InChI=1S/C10H17NO/c11-6-9(3-4-9)10(12)2-1-7-5-8(7)10/h7-8,12H,1-6,11H2 |
InChI Key |
UWHNFAQYFVYAIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1C2)(C3(CC3)CN)O |
Origin of Product |
United States |
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